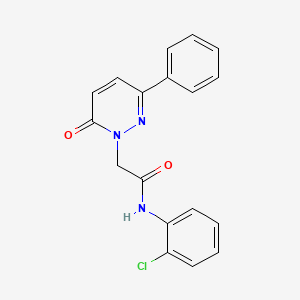![molecular formula C17H19N3O3S B5687576 ethyl 4-[5-(2-furylmethyl)-2-thioxo-1,3,5-triazinan-1-yl]benzoate](/img/structure/B5687576.png)
ethyl 4-[5-(2-furylmethyl)-2-thioxo-1,3,5-triazinan-1-yl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[5-(2-furylmethyl)-2-thioxo-1,3,5-triazinan-1-yl]benzoate, commonly known as FMTB, is a heterocyclic compound that has been widely studied for its potential applications in scientific research. FMTB is a member of the triazinane family of compounds, which have been shown to possess a range of interesting biological activities. In
Mécanisme D'action
The mechanism of action of FMTB is not fully understood, but it is thought to involve the interaction of FMTB with various cellular targets. FMTB has been shown to interact with metal ions, such as copper and zinc, and to selectively bind to certain proteins, such as albumin and transferrin. These interactions may play a role in the biological activity of FMTB.
Biochemical and Physiological Effects:
FMTB has been shown to possess a range of interesting biochemical and physiological effects. In addition to its metal ion binding and anti-cancer activity, FMTB has been shown to possess antioxidant and anti-inflammatory properties. FMTB has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter levels.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of FMTB is its versatility as a research tool. FMTB can be used as a fluorescent probe for the detection of metal ions, as an anti-cancer agent, or as an inhibitor of enzyme activity. FMTB is also relatively easy to synthesize and purify, making it accessible to a wide range of researchers.
However, there are also some limitations to the use of FMTB in lab experiments. FMTB is a relatively new compound, and its biological activity and mechanism of action are not fully understood. Further research is needed to fully elucidate the properties of FMTB and its potential applications. Additionally, FMTB is a heterocyclic compound, which can be difficult to work with due to its complex structure.
Orientations Futures
There are many potential future directions for research on FMTB. One area of interest is the development of FMTB-based metal ion sensors for use in environmental monitoring and medical diagnostics. Another area of interest is the further exploration of FMTB's anti-cancer activity, with the goal of developing new cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of FMTB and its potential applications in other scientific research fields, such as neurobiology and drug discovery.
Méthodes De Synthèse
FMTB can be synthesized through a multi-step process involving the reaction of 2-furylacetonitrile with thiourea, followed by cyclization with ethyl 4-bromobenzoate. The resulting product is then subjected to a series of purification steps to obtain the final FMTB product. This synthesis method has been extensively studied and optimized, and has been shown to yield high purity FMTB in good yields.
Applications De Recherche Scientifique
FMTB has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. One of the key applications of FMTB is its use as a fluorescent probe for the detection of metal ions. FMTB has been shown to selectively bind to certain metal ions, such as copper and zinc, and emit fluorescence upon binding. This property has been exploited for the development of sensitive and selective metal ion sensors.
Another important application of FMTB is its potential as an anti-cancer agent. FMTB has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. The mechanism of action of FMTB in cancer cells is not fully understood, but it has been suggested that it may act by inducing apoptosis or inhibiting cell proliferation.
Propriétés
IUPAC Name |
ethyl 4-[5-(furan-2-ylmethyl)-2-sulfanylidene-1,3,5-triazinan-1-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-2-22-16(21)13-5-7-14(8-6-13)20-12-19(11-18-17(20)24)10-15-4-3-9-23-15/h3-9H,2,10-12H2,1H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEWYQDUXXCASX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CN(CNC2=S)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[5-(furan-2-ylmethyl)-2-thioxo-1,3,5-triazinan-1-yl]benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


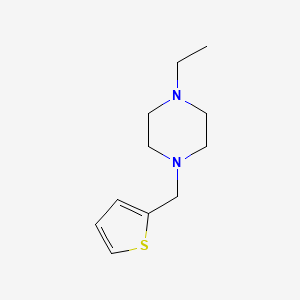
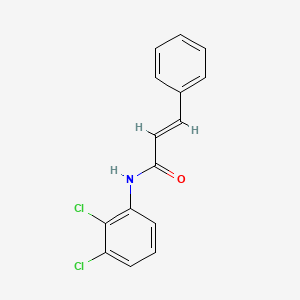
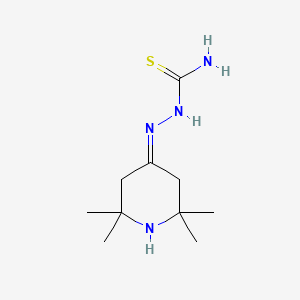
![(3aR*,6aR*)-2-allyl-5-(5-isopropyl-2-methyl-3-furoyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5687530.png)
![2-(4,4-dimethyl-2-oxopyrrolidin-1-yl)-N-[(2E)-3-phenylprop-2-en-1-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B5687536.png)
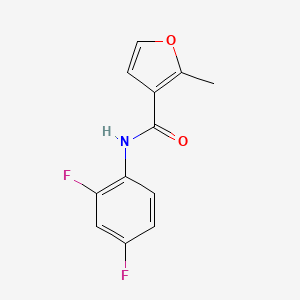
![N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]acetamide](/img/structure/B5687549.png)
![N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5687565.png)
![1,3-dimethyl-N-{2-[(2-methyl-8-quinolinyl)oxy]ethyl}-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B5687570.png)
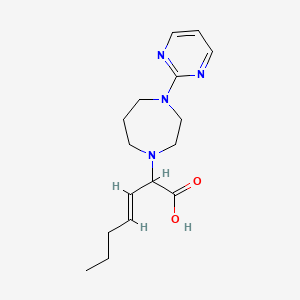
![N-[4-(dimethylamino)phenyl]-2,5-dimethyl-3-furamide](/img/structure/B5687582.png)
![2-(isopropylthio)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}acetamide](/img/structure/B5687594.png)
